molecular formula C5H11NO3 B2429403 2-(Hydroxyamino)-3-methylbutanoic acid CAS No. 21209-73-4

2-(Hydroxyamino)-3-methylbutanoic acid

Cat. No.: B2429403
CAS No.: 21209-73-4
M. Wt: 133.147
InChI Key: PXEKBQAJOBYINU-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a methyl group (-CH3) attached to the butanoic acid backbone

Mechanism of Action

Target of Action

It is known that amino acids play a crucial role in regulating skeletal muscle metabolism . They are the building blocks for all life forms and make up human tissue proteins . Amino acids, particularly essential amino acids (EAA) or conditionally essential amino acids (CEAA), are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .

Mode of Action

Amino acids in general have been found to regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage . They can ionize at physiological pH and can be posttranslationally modified to form various derivatives .

Biochemical Pathways

For instance, they can be metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of various acids . They also play a role in protein synthesis and degradation, maintaining an intricate equilibrium between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) .

Pharmacokinetics

Therapeutic peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Amino acids in general are known to regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage .

Action Environment

The long fermentation period plays a pivotal role in enhancing the quality of base liquor in the production of chinese strong-flavor baijiu . The microflora inhabiting the fermenting grains undergo dynamic shifts, leading to the production of corresponding metabolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as 3-methylbutanoic acid, with hydroxylamine under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an organic solvent such as toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purification and isolation of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(Hydroxyamino)-3-methylbutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Hydroxyamino)-3-methylbutanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(hydroxyamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKBQAJOBYINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21209-73-4
Record name 2-(hydroxyamino)-3-methylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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